N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound characterized by the presence of a thiophene ring, a cyclopentyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group is synthesized through a cyclization reaction, often using cyclopentanone as a starting material.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene-3-boronic acid or a similar reagent.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a nucleophilic aromatic substitution reaction, where the trifluoromethyl-substituted phenyl group is attached to the intermediate.
Final Amidation: The final step is the formation of the ethanediamide linkage through an amidation reaction, typically using an amine and an acid chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide
- N-{[1-(thiophen-3-yl)cyclohexyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide
- N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]propanediamide
Uniqueness
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific combination of a thiophene ring, a cyclopentyl group, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)13-3-5-15(6-4-13)24-17(26)16(25)23-12-18(8-1-2-9-18)14-7-10-27-11-14/h3-7,10-11H,1-2,8-9,12H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUOWJRODCREGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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